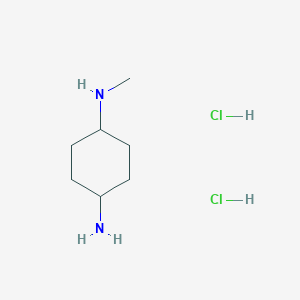

2-(4-benzylpiperazin-1-yl)-N4-cyclohexyl-5-nitropyrimidine-4,6-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

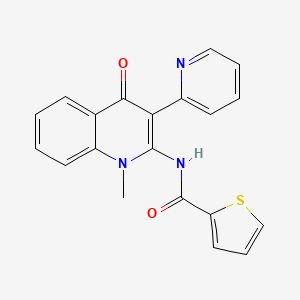

The compound 2-(4-benzylpiperazin-1-yl)-N4-cyclohexyl-5-nitropyrimidine-4,6-diamine is a synthetic molecule that appears to be designed for biological activity, potentially as a glucosidase inhibitor with antioxidant properties. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves strategic functionalization of piperidine and piperazine skeletons. For instance, the asymmetric synthesis of 2-(1-aminoalkyl) piperidines is achieved using a cyano-phenyloxazolopiperidine precursor, which upon reduction and hydrogenolysis yields a diamine . Similarly, benzimidazoles containing a piperazine skeleton are synthesized from nitroaniline derivatives through a 'one-pot' nitro reductive cyclization reaction . These methods suggest that the synthesis of the target compound could involve similar strategies, such as the use of a nitroaniline precursor and reductive cyclization techniques.

Molecular Structure Analysis

The molecular structure of the compound is likely to feature a piperazine ring, given the presence of the "4-benzylpiperazin-1-yl" moiety. This structural feature is common in compounds with biological activity, as seen in the synthesis of benzimidazoles with a piperazine skeleton . The presence of a nitropyrimidine group suggests additional rings and nitrogen-containing functional groups, which are often associated with pharmaceutical properties.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reduction of cyano groups to amines and the cyclization of nitroaniline derivatives . These reactions are crucial for constructing the complex molecular architecture of the target compound. The reductive cyclization, in particular, is a key step that can influence the yield and purity of the final product.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds exhibit significant antioxidant activities and glucosidase inhibitory potential . These properties are typically evaluated using in vitro assays, such as CUPRAC and FRAP for antioxidant activity, and enzyme inhibition assays for glucosidase inhibition. The structure-activity relationship of these compounds is crucial for understanding their potency and efficacy as potential therapeutic agents.

Aplicaciones Científicas De Investigación

Receptor Binding Studies

The compound has been explored for its binding affinity towards histamine H3 receptors, demonstrating potential as a ligand in the development of receptor-specific drugs. Studies reveal that modifications to the core structure of similar compounds can significantly enhance receptor affinity and selectivity, suggesting that derivatives of this compound could serve as potent ligands for histamine receptors, thereby contributing to the development of new therapeutic agents for conditions related to histamine activity (Sadek et al., 2014).

Novel Pharmaceutical Compounds

Research has demonstrated the compound's relevance in synthesizing a new series of benzimidazoles, indicating its utility in creating molecules with significant biological activities. These activities include enzyme inhibition, which could lead to the development of new drugs for treating diseases such as Alzheimer's or diabetes. For instance, derivatives have been synthesized to target glucosidase inhibitors and exhibit antioxidant activity, potentially offering new avenues for therapeutic intervention (Özil et al., 2018).

Material Science Applications

In the realm of material science, derivatives of the compound have been utilized in the engineering of non-linear optical crystals, demonstrating the compound's versatility beyond biomedical applications. These materials are crucial for developing optical and photonic technologies, including laser systems and telecommunications equipment, highlighting the compound's potential in contributing to advancements in high-tech industries (Muthuraman et al., 1999).

Mecanismo De Acción

Target of Action

The primary target of 2-(4-benzylpiperazin-1-yl)-N4-cyclohexyl-5-nitropyrimidine-4,6-diamine is the human carbonic anhydrase (hCA) . Carbonic anhydrases are zinc-containing enzymes that catalyze a very simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions . They play a crucial role in many physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues .

Mode of Action

This compound interacts with its target, the human carbonic anhydrase, by chelating zinc , thus relieving the zinc-mediated inhibition . This allows procaspase-3 to be an active enzyme, and it can then cleave another molecule of procaspase-3 to active caspase-3 . Caspase-3 can further activate other molecules of procaspase-3 in the cell, causing an exponential increase in caspase-3 concentration .

Biochemical Pathways

The activation of caspase-3 by this compound leads to a cascade of events that destroys the machinery of the cell . This process is known as apoptosis, a form of programmed cell death. The compound facilitates this process and causes the cell to undergo apoptosis quickly .

Result of Action

The molecular and cellular effects of the compound’s action involve the induction of apoptosis in cells . By activating caspase-3, the compound triggers a series of events that lead to the self-destruction of the cell . This can be particularly useful in the context of cancer treatment, where inducing apoptosis in cancer cells can help control the growth and spread of the disease .

Safety and Hazards

Propiedades

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-4-N-cyclohexyl-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N7O2/c22-19-18(28(29)30)20(23-17-9-5-2-6-10-17)25-21(24-19)27-13-11-26(12-14-27)15-16-7-3-1-4-8-16/h1,3-4,7-8,17H,2,5-6,9-15H2,(H3,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFASVHPJRXIIDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-indol-3-yl)ethyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2532909.png)

![3-fluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2532910.png)

![1-(4-bromo-3-methylphenyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2532915.png)

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2532916.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2532918.png)

![Methyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2532924.png)